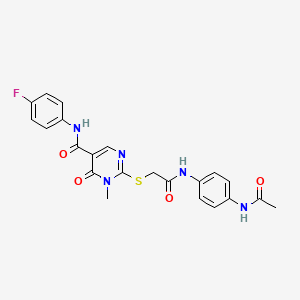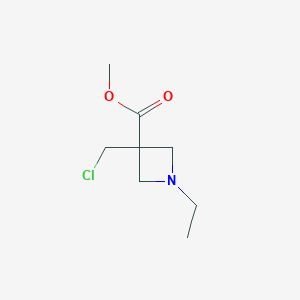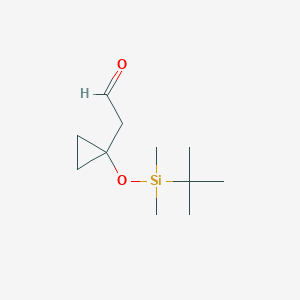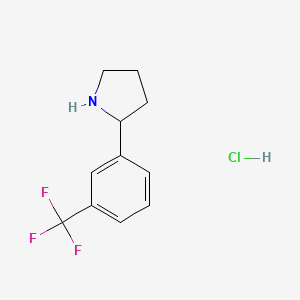![molecular formula C22H16N2O3 B2921579 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-78-8](/img/new.no-structure.jpg)
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidinone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
The primary targets of 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one are bacterial species . The compound has shown potent antibacterial activity against both gram-positive and gram-negative bacterial species .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial species it targets. The disruption of these pathways leads to the inhibition of bacterial growth and proliferation . The downstream effects include the death of the bacteria and the prevention of infection spread.
Result of Action
The result of the compound’s action is the effective killing of bacterial species, leading to the resolution of bacterial infections. In particular, one derivative, 10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d] pyrimidin-11-imine, has shown greater antibacterial activity against gram-negative bacterial species than ciprofloxacin and amoxicillin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves a multi-step process. One common method is the microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. The procedure involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines in methanol solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-anilino-9-alkyl-12-aryl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-ones
- 9-anilino-10-alkyl-7-aryl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-ones
Uniqueness
9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is unique due to its specific structural features, such as the presence of a methoxyphenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
899217-78-8 |
|---|---|
Molekularformel |
C22H16N2O3 |
Molekulargewicht |
356.381 |
IUPAC-Name |
14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25) |
InChI-Schlüssel |
XUXUFHSGTLWEFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid](/img/structure/B2921496.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2921499.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2921502.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)
![7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2921505.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2921507.png)
![1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2921508.png)


![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2921518.png)

